molecular formula C9H7FO2 B14865229 3-Acetyl-5-fluorobenzaldehyde

3-Acetyl-5-fluorobenzaldehyde

Cat. No.: B14865229
M. Wt: 166.15 g/mol
InChI Key: CLDMQPSCLYSGOK-UHFFFAOYSA-N
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Description

3-Acetyl-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde with an acetyl substituent at the 3-position and a fluorine atom at the 5-position on the benzene ring. This compound is structurally distinct due to the electron-withdrawing effects of the acetyl (-COCH₃) and fluorine (-F) groups, which influence its reactivity, solubility, and electronic properties. Such derivatives are often intermediates in pharmaceutical synthesis, agrochemicals, or materials science.

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

3-acetyl-5-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-5H,1H3

InChI Key

CLDMQPSCLYSGOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-fluorobenzaldehyde can be achieved through various methods. One common approach involves the halogen-exchange reaction of 3-acetyl-5-chlorobenzaldehyde with a fluorinating agent . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogen-exchange reactions using efficient and cost-effective fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetyl-5-fluorobenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on 3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS 1599306-92-9), a compound with a methoxymethoxy (-OCH₂OCH₃) group at position 5 and fluorine at position 3 . Below is a comparative analysis based on substituent effects and hypothetical properties:

Table 1: Key Substituent Effects in Benzaldehyde Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Electronic Effects Expected Reactivity Trends
3-Acetyl-5-fluorobenzaldehyde Acetyl (-COCH₃) Fluorine (-F) Strong electron-withdrawing (acetyl), moderate electron-withdrawing (F) Enhanced aldehyde electrophilicity; potential stability in nucleophilic additions
3-Fluoro-5-(methoxymethoxy)benzaldehyde Fluorine (-F) Methoxymethoxy (-OCH₂OCH₃) Moderate electron-withdrawing (F), electron-donating (methoxymethoxy) Reduced aldehyde reactivity due to electron-donating group; increased solubility in polar solvents

Key Observations:

Electronic Effects: The acetyl group in this compound strongly withdraws electrons via resonance and induction, activating the aldehyde group for reactions such as condensations or Schiff base formation. Fluorine’s position also alters electronic distribution: at position 5 (in the target compound), it may exert less steric hindrance than at position 3 (as in the evidence compound).

Solubility and Stability: The methoxymethoxy group likely improves solubility in polar solvents (e.g., methanol, DMSO) due to its hydrophilic ether linkages . The acetyl group, being less polar, may reduce solubility in aqueous media but enhance compatibility with organic solvents. Stability differences may arise from steric effects: the bulkier methoxymethoxy group could hinder reactions at the aldehyde site compared to the acetyl group.

Synthetic Applications :

  • This compound’s electron-deficient aldehyde group is advantageous in forming imines or undergoing Friedel-Crafts alkylation. The compound in the evidence, with its electron-donating substituent, might be more suited for protecting group strategies or mild reaction conditions.

Limitations of the Analysis

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Experimental parameters such as melting points, spectroscopic data (NMR, IR), or kinetic studies are unavailable, limiting quantitative comparisons. Further research would require consulting additional sources, such as:

  • Peer-reviewed studies on fluorinated benzaldehyde derivatives.
  • Patent literature detailing synthetic routes for acetyl- and methoxy-substituted aldehydes.
  • Computational modeling (e.g., DFT calculations) to predict electronic and thermodynamic properties.

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